1-(4-Hydroxy-3-methoxyphenyl)butan-1-one
Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one, also known as butyrovanillone, is an organic compound with the molecular formula C₁₁H₁₄O₃. It is a derivative of vanillin and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring, along with a butanone side chain. This compound is often found as a white to pale yellow solid and is soluble in organic solvents such as ether and ethanol .
Mechanism of Action
Target of Action
It is known that this compound is an important organic synthesis intermediate, often used in the preparation of natural product synthesis or organic synthesis reactions .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ether and ethanol .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of guaiacol (4-hydroxy-3-methoxyphenol) with butyryl chloride in the presence of a base such as pyridine. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone side chain can be reduced to form an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of 1-(4-hydroxy-3-methoxyphenyl)butan-2-one.
Reduction: Formation of 1-(4-hydroxy-3-methoxyphenyl)butanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the flavor and fragrance industry due to its pleasant aroma, similar to vanillin.
Comparison with Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but with an aldehyde group instead of a butanone side chain.
Zingerone (4-(4-hydroxy-3-methoxyphenyl)butan-2-one): Similar structure but with a different position of the carbonyl group.
Guaiacol (4-hydroxy-3-methoxyphenol): Similar structure but without the butanone side chain.
Uniqueness: 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one is unique due to its specific combination of functional groups and side chain, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h5-7,13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSJFVUBBVFDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554766 | |
Record name | 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64142-23-0 | |
Record name | 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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